molecular formula C11H13ClN2O2 B3424120 (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride CAS No. 332061-87-7

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B3424120
CAS No.: 332061-87-7
M. Wt: 240.68 g/mol
InChI Key: NJAIOCXWQMXNIX-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.0665554 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering Applications

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride demonstrates potential applications in crystal engineering. Research on baclofen, a related γ-amino acid, has shown its use in forming multicomponent crystals with various carboxylic acids. These studies provide insights into the conformation and protonation properties of baclofen, which could be relevant for similar compounds like this compound (Báthori & Kilinkissa, 2015).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally related to this compound have been a subject of study. For instance, the synthesis of various 3,4-disubstituted aminobutyric acids, including analogs to this compound, has been reported, providing insights into their chemical properties and potential applications in pharmacology (Vasil'eva et al., 2016).

Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for their antimicrobial activity. A study involving derivatives of aminobutyric acids showed significant antimicrobial and antifungal activities, suggesting a potential application of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Biosynthesis Applications

The compound's relevance in biosynthesis is highlighted by studies on (R)-selective transaminases used for the biosynthesis of chiral amines. Research into the biosynthesis of (R)-3-amino-1-butanol, a structurally related compound, using novel transaminases, indicates the potential of this compound in similar biosynthetic pathways (Tang et al., 2019).

Chiral Chemistry Applications

Studies on the synthesis of enantiomerically pure compounds suggest applications in chiral chemistry. For instance, the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes using (R)-(−)-2-amino-1-butanol, a compound similar to this compound, highlights its potential utility in chiral synthesis (Jankowski et al., 1999).

Properties

IUPAC Name

(3R)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAIOCXWQMXNIX-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647469
Record name (3R)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-87-7, 269726-82-1
Record name Benzenebutanoic acid, β-amino-3-cyano-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.